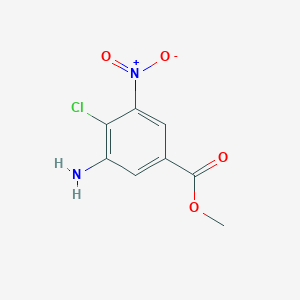

Methyl 3-amino-4-chloro-5-nitrobenzoate

Overview

Description

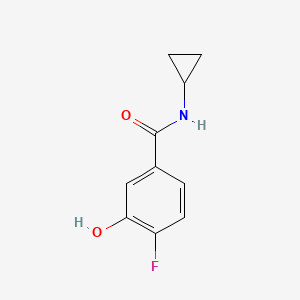

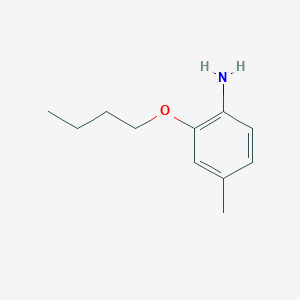

“Methyl 3-amino-4-chloro-5-nitrobenzoate” is an organic compound with the molecular formula C8H7ClN2O4 . It is a solid substance at ambient temperature . The IUPAC name for this compound is methyl 4-amino-3-chloro-5-nitrobenzoate .

Molecular Structure Analysis

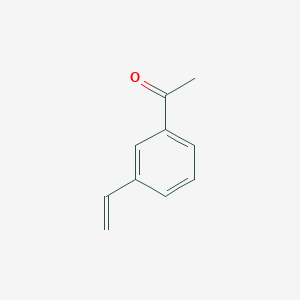

The InChI code for “Methyl 3-amino-4-chloro-5-nitrobenzoate” is 1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 3-amino-4-chloro-5-nitrobenzoate” is a solid at ambient temperature . Its molecular weight is 230.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Scientific Research Applications

Chemical Synthesis

“Methyl 3-amino-4-chloro-5-nitrobenzoate” is used as a starting material for the preparation of other chemical compounds . Its unique structure makes it a valuable component in various chemical reactions.

Nonlinear Optics

Compounds similar to “Methyl 3-amino-4-chloro-5-nitrobenzoate”, such as 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), have been synthesized and grown as optically transparent single crystals for nonlinear optical applications . These materials are particularly useful in the development of high-power laser applications .

Optical Limiting Applications

The same compound, 2A5NP4CBA, has also been used in optical limiting applications . This involves the use of materials to limit the intensity of light passing through them, which can be crucial in protecting sensitive optical devices from damage.

Thermal Stability Research

Research into similar compounds has shown good thermal stability , which could suggest potential applications of “Methyl 3-amino-4-chloro-5-nitrobenzoate” in environments with high temperatures.

Safety and Hazards

Safety data sheets indicate that exposure to “Methyl 3-amino-4-chloro-5-nitrobenzoate” should be avoided. Contact with skin, eyes, or clothing should be prevented, and dust formation should be avoided . In case of exposure, appropriate measures such as washing with soap and plenty of water, moving to fresh air, or consulting a doctor should be taken .

Future Directions

Mechanism of Action

Mode of Action

Nitro compounds, which this molecule is a part of, are known to be a very important class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which could potentially influence its interaction with its targets .

Biochemical Pathways

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . .

Pharmacokinetics

The compound is known to have a molecular weight of 23061 , which could potentially influence its bioavailability.

properties

IUPAC Name |

methyl 3-amino-4-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(10)7(9)6(3-4)11(13)14/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGLZBFIGKDACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-chloro-5-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)

![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)